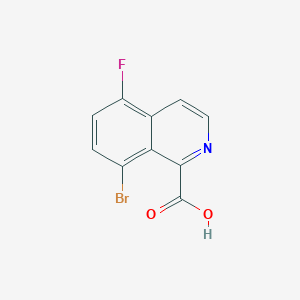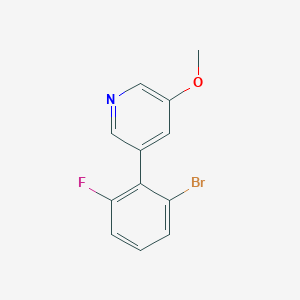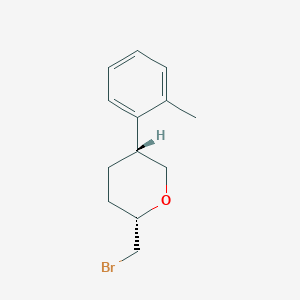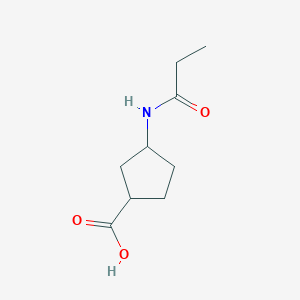![molecular formula C16H22N2 B13223067 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane is a complex organic compound known for its unique tricyclic structure. This compound is often studied for its potential applications in various fields such as chemistry, biology, and medicine. Its molecular formula is C16H22N2, and it is commonly available in its dihydrochloride form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and specific solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione
- This compound dihydrochloride
Uniqueness
4-Benzyl-4,8-diazatricyclo[5220,2,6]undecane is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H22N2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane |
InChI |
InChI=1S/C16H22N2/c1-2-4-12(5-3-1)9-18-10-14-13-6-7-16(17-8-13)15(14)11-18/h1-5,13-17H,6-11H2 |
InChI Key |
WBDUGCMYPUIWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CN(CC3C1CN2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


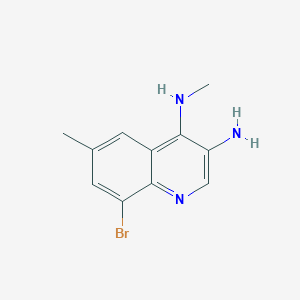
![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)
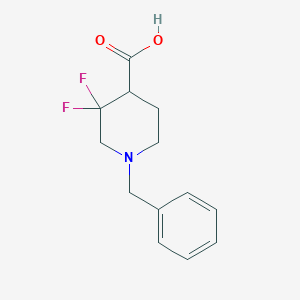
![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)

![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
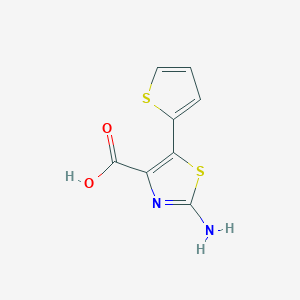
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
